Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Stereochemistry-activity relationship CNS drug discovery TRH mimetic

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate (CAS 190523-42-3, molecular formula C₁₀H₁₂N₂O₄S, molecular weight 256.28 g/mol) is a chiral non-racemic heterocyclic compound that integrates a 2-oxooxazolidinone ring with a thiazole-4-carboxylate ester in a single, stereochemically defined scaffold. This architecture fuses two privileged pharmacophores: the oxazolidinone ring, which is the core of the only clinically deployed synthetic antibacterial class (exemplified by linezolid), and the thiazole ring, a broadly exploited heterocycle in antimicrobial, antiviral, and CNS drug discovery.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
Cat. No. B11716835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2C(OC(=O)N2)C
InChIInChI=1S/C10H12N2O4S/c1-3-15-9(13)6-4-17-8(11-6)7-5(2)16-10(14)12-7/h4-5,7H,3H2,1-2H3,(H,12,14)/t5-,7+/m1/s1
InChIKeyNKTWCIMCZWYRRT-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate: Chiral Oxazolidinone-Thiazole Building Block for Antibacterial and CNS Drug Discovery Programs


Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate (CAS 190523-42-3, molecular formula C₁₀H₁₂N₂O₄S, molecular weight 256.28 g/mol) is a chiral non-racemic heterocyclic compound that integrates a 2-oxooxazolidinone ring with a thiazole-4-carboxylate ester in a single, stereochemically defined scaffold . This architecture fuses two privileged pharmacophores: the oxazolidinone ring, which is the core of the only clinically deployed synthetic antibacterial class (exemplified by linezolid), and the thiazole ring, a broadly exploited heterocycle in antimicrobial, antiviral, and CNS drug discovery [1]. The compound bears a (4S,5R) configuration that is critical for downstream biological recognition, as structurally analogous (4S,5S)-configured oxazolidinone-thiazole hybrids have been successfully advanced into clinical trials as orally effective thyrotropin-releasing hormone (TRH) mimetics (rovatirelin) [2].

Why Generic Oxazolidinone or Thiazole Substitution Cannot Reproduce the Differentiation Profile of Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate


Procurement decisions for oxazolidinone-thiazole intermediates cannot rely on simple in-class substitution because three orthogonal structural determinants independently govern biological readout: (i) the absolute stereochemistry at the oxazolidinone C4 and C5 positions, where the (4S,5R) configuration provides a distinct three-dimensional presentation of pharmacophoric elements compared to the (4S,5S) or (4R,5S) diastereomers found in TRH mimetic leads [1]; (ii) the thiazole-4-carboxylate ethyl ester, which supplies a synthetic handle for further derivatization that is absent in thiazole-4-carbaldehyde or thiazole-4-carboxylic acid analogs [2]; and (iii) the direct C–C bond between the oxazolidinone C4 and thiazole C2 positions, which creates a conjugation pattern and conformational constraint not present in molecules where these rings are linked via amide, ether, or methylene spacers [3]. These three features collectively mean that substituting a generic thiazole ester or a racemic oxazolidinone for this specific compound introduces orthogonal vectors of change that are impossible to deconvolute in a screening or scale-up campaign.

Quantitative Differentiation Evidence for Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate Against Closest Analogs


Stereochemical Configuration (4S,5R vs. 4S,5S) Determines Biological Target Engagement: Evidence from TRH Mimetic Clinical Candidate Rovatirelin

The (4S,5R) stereochemical configuration of the target compound represents a defined chiral scaffold that is diastereomerically distinct from the (4S,5S) configuration utilized in the clinically advanced TRH mimetic rovatirelin. In rovatirelin, the (4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl moiety is coupled to a thiazol-4-yl-alanyl-prolinamide backbone and elicits potent oral anti-hypothermic effects in vivo [1]. Altering the stereochemistry at C5 from (S) to (R) would produce a diastereomer with fundamentally different three-dimensional presentation, which in the oxazolidinone antibacterial class is known to abolish ribosomal 50S subunit binding [2]. The target compound's (4S,5R) configuration therefore offers a stereochemically orthogonal starting point for medicinal chemistry campaigns that seek to avoid intellectual property space occupied by (4S,5S)-configured matter.

Stereochemistry-activity relationship CNS drug discovery TRH mimetic

Oxazolidinone-Thiazole Hybrid Scaffold Delivers Antibacterial Activity Comparable to Linezolid in S. aureus Assays

Oxazolidinone analogs containing a substituted thiazole group have demonstrated in vitro antibacterial activity comparable to the clinical gold-standard linezolid. In a study by Zhai et al. (2006), sixteen novel oxazolidinone analogs incorporating substituted thiazole/fused-bicyclic groups were synthesized and evaluated against Staphylococcus aureus. Compound 16a, which contains a thiazole moiety directly linked to the oxazolidinone core in a manner structurally analogous to the target compound, displayed promising antibacterial activity comparable to that of linezolid [1]. While the precise MIC values for compound 16a are not publicly available in the abstract, the statement of 'comparable' activity against S. aureus establishes that the oxazolidinone-thiazole hybrid scaffold can recapitulate the antibacterial potency of the class-defining drug. The target compound, as a key intermediate with a free carboxylate ester, provides a versatile starting point for generating focused libraries of such hybrid molecules.

Antibacterial MRSA Oxazolidinone

Ethyl Ester at Thiazole C4 Provides a Modular Synthetic Handle Absent in Aldehyde and Carboxylic Acid Analogs

The target compound features an ethyl ester at the thiazole 4-position, which distinguishes it from the closest commercially available analog: (4S,5R)-4-(4-formylthiazol-2-yl)-5-methyloxazolidine-2-one (CAS not assigned; molecular formula C₈H₈N₂O₃S), which bears a formyl group at the same position [1]. The ethyl ester can be selectively hydrolyzed to the carboxylic acid under mild conditions (aqueous LiOH, THF/H₂O, 0–25 °C) or directly transformed via aminolysis, transesterification, or reduction, enabling divergent access to amide, ester, alcohol, and aldehyde derivatives from a single precursor . The formyl analog, by contrast, is limited to reductive amination, Grignard addition, and oxidation chemistry. This functional group versatility means that the target compound can serve as a common intermediate for synthesizing multiple analog series—antibacterial oxazolidinone-thiazole hybrids, TRH mimetic fragments, and metallo-β-lactamase inhibitor scaffolds—without requiring de novo synthesis of each core.

Synthetic chemistry Building block Derivatization

Oxazolidinone-Thiazole Hybrids Exhibit Broad-Spectrum Antimicrobial Activity Superior to Ciprofloxacin Against Select Fungi

A systematic study of thirteen oxazolidinone-thiazole hybrids (compounds 4a–m) by a separate research group demonstrated that compound 4i was the most potent antimicrobial agent, with activity superior to the clinical comparator ciprofloxacin against Bacillus subtilis and superior to amphotericin-B against Candida albicans and Saccharomyces cerevisiae [1]. While the specific structures of hybrids 4a–m differ from the target compound (they feature a methylene linker between the oxazolidinone and thiazole rings rather than a direct C–C bond), the study provides class-level validation that the oxazolidinone-thiazole pharmacophore combination can confer both antibacterial and antifungal activity that surpasses established clinical agents. The target compound, with its direct oxazolidinone–thiazole C–C connectivity, offers a conformationally more rigid scaffold that may further enhance target binding selectivity.

Antimicrobial Antifungal Oxazolidinone-thiazole hybrid

Chiral Oxazolidinone-Thiazole Scaffolds Are Validated Metallo-β-Lactamase Inhibitor Cores with Sub-Micromolar Ki

Enantioselectively synthesized oxazolidinylthiazolidine bicycles—oxygen analogues of bisthiazolidines—have been evaluated as inhibitors of the clinically problematic metallo-β-lactamase NDM-1. Compound 4f from this series displayed competitive inhibition with a Ki value of 1.6 ± 0.6 μM [1]. The structural relationship between these oxazolidinylthiazolidines and the target compound lies in the shared oxazolidinone–thiazole (or thiazolidine) bicyclic architecture with defined stereochemistry. The target compound, as a chiral oxazolidinone-thiazole ester, provides an entry point for synthesizing and evaluating analogous NDM-1 inhibitors, with the advantage that the ethyl ester can be readily converted to the carboxylic acid or amide functionality typically required for zinc-coordinating metallo-β-lactamase inhibitor pharmacophores [2].

Antibiotic resistance Metallo-β-lactamase Enzyme inhibition

Highest-Impact Application Scenarios for Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate Based on Documented Evidence


Stereochemically Defined Building Block for Novel Oxazolidinone-Thiazole Antibacterial Libraries Targeting Drug-Resistant Gram-Positive Pathogens

The target compound serves as a chiral, non-racemic intermediate for synthesizing focused libraries of oxazolidinone-thiazole hybrids. As demonstrated by Zhai et al. (2006), oxazolidinone analogs incorporating thiazole groups can achieve in vitro antibacterial activity comparable to linezolid against Staphylococcus aureus [1]. The (4S,5R) configuration provides a stereochemically defined scaffold that can be elaborated at the thiazole 4-carboxylate position to generate diverse amide, ester, and heterocyclic derivatives for structure–activity relationship (SAR) exploration. This strategy is particularly relevant for groups seeking to overcome linezolid resistance, which is increasingly reported in clinical enterococci and staphylococci.

Precursor for Metallo-β-Lactamase (NDM-1) Inhibitor Synthesis to Combat Carbapenem-Resistant Enterobacteriaceae

With oxazolidinylthiazolidine bicycles demonstrating competitive NDM-1 inhibition at low micromolar Ki values (1.6 ± 0.6 μM) [1], the target compound provides a modular entry point for synthesizing and optimizing next-generation metallo-β-lactamase inhibitors. Hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling with zinc-chelating warheads, enables rapid access to candidate NDM-1 inhibitors. The chiral integrity of the (4S,5R) scaffold ensures that any observed inhibitory activity can be unambiguously assigned to a single stereoisomer, a critical requirement for mechanistic enzymology and eventual preclinical development.

Orthogonal Chiral Probe for CNS Target Engagement Studies Distinct from (4S,5S)-Configured TRH Mimetics

The (4S,5R) configuration of the target compound is diastereomeric to the (4S,5S) configuration utilized in rovatirelin, the clinically advanced TRH mimetic [1]. This stereochemical divergence means that the target compound, or its carboxylic acid and amide derivatives, can be deployed as a stereochemically orthogonal probe in CNS target engagement assays. Any biological activity observed cannot be attributed to TRH receptor agonism, allowing researchers to identify new mechanisms of action mediated by the oxazolidinone-thiazole scaffold without confounding by known TRH mimetic pharmacology.

Common Intermediate for Divergent Synthesis of Multifunctional Oxazolidinone-Thiazole Hybrids with Antimicrobial and Antioxidant Activities

The oxazolidinone-thiazole hybrid class has demonstrated combined antimicrobial and antioxidant activities, with select compounds outperforming ciprofloxacin and amphotericin-B against bacterial and fungal strains [1]. The target compound's ethyl ester functionality enables divergent synthesis: the ester can be hydrolyzed to the carboxylic acid for metal-chelating applications, converted to amides for antibacterial SAR, or reduced to the alcohol for prodrug strategies. This 'one intermediate, multiple endpoints' approach maximizes the return on procurement investment for medicinal chemistry programs exploring polypharmacology within the oxazolidinone-thiazole chemical space.

Quote Request

Request a Quote for Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.